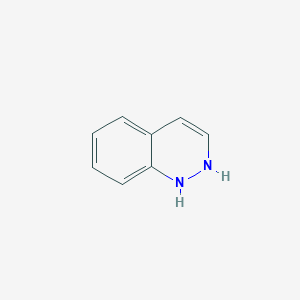

Dihydrocinnoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

63863-33-2 |

|---|---|

Molekularformel |

C8H8N2 |

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

1,2-dihydrocinnoline |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9-10H |

InChI-Schlüssel |

QRDNXAYNXUKMOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CNN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Dihydrocinnoline and Its Derivatives

Cyclization Reactions in Dihydrocinnoline Formation

Cyclization reactions are fundamental to the synthesis of the this compound scaffold, involving the formation of the heterocyclic ring from a linear or macrocyclic precursor. These approaches can be broadly categorized into intramolecular cyclizations and annulation strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the this compound ring. A notable example is the intramolecular redox cyclization reaction for the synthesis of cinnolines, which can be precursors to dihydrocinnolines. This method can proceed from substrates like 2-nitrobenzyl alcohol and benzylamine, involving a key intramolecular redox reaction followed by condensation, isomerization, and cyclization. researchgate.net

Another significant intramolecular approach involves the in situ 6-endo-dig cyclization of correctly functionalized aryl halides. For instance, a Sonogashira reaction followed by an SNAr reaction with hydrazine (B178648) 1,2-dicarboxylate reagents can directly yield dihydrocinnolines. researchgate.net This pathway is considered more practical and safer than traditional methods that may involve hazardous diazo intermediates. researchgate.net

Multi-Component Reaction (MCR) Strategies for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as powerful tools for the efficient synthesis of complex molecules like dihydrocinnolines. researchgate.netnih.gov These reactions are highly valued for their atom economy, procedural simplicity, and the ability to generate molecular diversity. researchgate.netnih.gov

A significant advancement in this compound synthesis is the development of one-pot, three-component protocols for the regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones. koreascience.krkoreascience.krresearchgate.net In a typical procedure, arylglyoxals, a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione (B196179) or dimedone), and hydrazine hydrate (B1144303) are reacted together. koreascience.krresearchgate.netresearchgate.net This method is lauded for its simplicity and for proceeding in moderate to good yields. koreascience.krresearchgate.net The regioselectivity of this reaction is a key feature, leading to the preferential formation of one constitutional isomer over others. koreascience.krresearchgate.net

The proposed mechanism for this regioselective synthesis involves an initial Knoevenagel condensation between the more electrophilic formyl group of the arylglyoxal and the enolic form of the 1,3-dicarbonyl compound. This is followed by a cyclization reaction with hydrazine. researchgate.net The use of water as a solvent in some of these protocols highlights the "green" aspect of this synthetic strategy. researchgate.netrsc.org

Table 1: Examples of Substituted 7,8-Dihydrocinnolin-5(6H)-ones Synthesized via a One-Pot Three-Component Reaction researchgate.net

| Arylglyoxal Reactant | 1,3-Dicarbonyl Reactant | Product | Yield (%) |

| Phenylglyoxal | 1,3-Cyclohexanedione | 3-Phenyl-7,8-dihydrocinnolin-5(6H)-one | 93 |

| 4-Chlorophenylglyoxal | 1,3-Cyclohexanedione | 3-(4-Chlorophenyl)-7,8-dihydrocinnolin-5(6H)-one | 81 |

| 4-Methylphenylglyoxal | 1,3-Cyclohexanedione | 3-(4-Methylphenyl)-7,8-dihydrocinnolin-5(6H)-one | 86 |

| 4-Methoxyphenylglyoxal | 1,3-Cyclohexanedione | 3-(4-Methoxyphenyl)-7,8-dihydrocinnolin-5(6H)-one | 88 |

| Phenylglyoxal | Dimedone | 7,7-Dimethyl-3-phenyl-7,8-dihydrocinnolin-5(6H)-one | 90 |

| 4-Chlorophenylglyoxal | Dimedone | 3-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | 85 |

This table is generated based on data reported in the literature and is for illustrative purposes.

Tandem or domino reactions, where a series of bond-forming transformations occur under the same reaction conditions without the isolation of intermediates, represent a highly efficient strategy for constructing complex molecular architectures. numberanalytics.comwikipedia.orgyoutube.com In the context of this compound synthesis, a Michael addition followed by an intramolecular aldol (B89426) condensation, a sequence known as the Robinson annulation, can be conceptually applied to form the six-membered ring of the this compound system. wikipedia.orglibretexts.org While the classic Robinson annulation builds a cyclohexenone ring, the principles can be adapted to heterocyclic systems. wikipedia.org

A tandem reaction sequence for this compound synthesis might involve the initial formation of a Michael adduct, which then undergoes an intramolecular cyclization and dehydration to yield the final this compound derivative. libretexts.org These sequences are prized for their ability to rapidly build molecular complexity from simple starting materials in a single pot. wikipedia.orgbeilstein-journals.org

One-Pot Protocols for Regioselective Synthesis

Annulation Chemistry for this compound Ring Systems

Annulation, the process of building a new ring onto an existing molecule, is a key strategy for synthesizing fused heterocyclic systems like dihydrocinnolines. wikipedia.org Palladium-catalyzed annulation has proven to be a versatile method for creating substituted cinnolines, which can subsequently be reduced to dihydrocinnolines. For example, the reaction of 2-iodophenyltriazenes with internal alkynes in the presence of a palladium catalyst yields 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction is compatible with a variety of functional groups on both the triazene (B1217601) and the alkyne. researchgate.net

More directly related to dihydrocinnolines, a hydrazine-directed Rh(III) catalyzed (4+2) annulation of N-alkyl aryl hydrazines with sulfoxonium ylides serves as a powerful method for their synthesis. This reaction demonstrates excellent functional group tolerance and broad substrate scope. nih.gov

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in many of the synthetic methodologies for dihydrocinnolines, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions.

As previously mentioned, a hydrazine-directed Rh(III) catalyzed (4+2) annulation provides a direct route to dihydrocinnolines. nih.gov The rhodium catalyst is essential for activating the reactants and facilitating the C-H activation and subsequent annulation steps.

Palladium catalysis is also prominent, particularly in the annulation reactions to form the cinnoline (B1195905) core, which is a direct precursor to this compound. researchgate.net The palladium catalyst facilitates the cross-coupling and cyclization steps necessary for ring formation.

Furthermore, in the context of multi-component reactions, simple and environmentally benign catalysts are often employed. For instance, hydrazine hydrate can act as both a reactant and a catalyst in the one-pot synthesis of 7,8-dihydrocinnolin-5(6H)-ones. researchgate.netrsc.org In some variations, alginic acid, a bio-polymeric catalyst, has been used to promote these reactions, acting through both its Brønsted acid sites and hydrogen bonding capabilities. researchgate.net The use of flow reactors with catalyst cartridges, such as 10% Pd/C, has also been demonstrated for the hydrogenation of cinnolines to 1,4-dihydrocinnolines, offering a continuous and efficient production method. thieme-connect.com

Table 2: Catalysts Used in the Synthesis of this compound and its Precursors

| Reaction Type | Catalyst | Substrates | Product Type |

| (4+2) Annulation | Rh(III) complex | N-alkyl aryl hydrazines, sulfoxonium ylides | Dihydrocinnolines |

| Annulation | Palladium catalyst | 2-Iodophenyltriazenes, internal alkynes | 3,4-Disubstituted cinnolines |

| Three-Component Reaction | Hydrazine hydrate | Arylglyoxals, 1,3-dicarbonyls, hydrazine | 7,8-Dihydrocinnolin-5(6H)-ones |

| Three-Component Reaction | Alginic acid | Arylglyoxals, 1,3-dicarbonyls, ammonium (B1175870) acetate | Acridinedione derivatives (related methodology) |

| Hydrogenation (Flow) | 10% Pd/C | Cinnoline derivatives | 1,4-Dihydrocinnolines |

This table summarizes catalysts reported in various synthetic approaches.

Metal-Catalyzed Methodologies

Transition metal catalysis stands as a cornerstone in the synthesis of complex heterocyclic structures, including dihydrocinnolines. Catalysts based on gold, palladium, rhodium, and iron have been instrumental in developing novel cyclization and annulation strategies.

Gold(I)-Catalyzed Hydroarylation

Gold(I) catalysis, particularly through π-acid activation of alkynes, provides an efficient route for intramolecular hydroarylation to form this compound frameworks. Research has demonstrated that N-propargyl-N′-arylhydrazine derivatives are excellent precursors for this transformation. researchgate.net

A key study details the synthesis of functionalized 4-exo-methylene-1,2-dihydrocinnolines from N-propargyl-N′-arylhydrazinecarboxylic acid methyl esters. researchgate.netmolaid.com The reaction is effectively promoted by the gold complex [XPhosAu(NCCH₃)SbF₆] in refluxing nitromethane, leading to the desired products rapidly and in good yields. researchgate.netmolaid.com The reaction's success is noted to be dependent on the steric interactions and the nucleophilicity of the aryl group involved in the cyclization. The use of π-acid catalysts like gold(I) complexes is a highly effective approach for generating a variety of structural motifs through alkyne hydroarylation. researchgate.net

| Substrate | Catalyst | Conditions | Product | Yield | Ref |

| N-propargyl-N′-arylhydrazinecarboxylic acid methyl esters | [XPhosAu(NCCH₃)SbF₆] | Nitromethane, reflux | 4-exo-methylene-1,2-dihydrocinnoline derivatives | 63% | molaid.com |

Palladium-Catalyzed Cyclizations

Palladium catalysis is a versatile tool for constructing N-heterocycles, and while direct synthesis of dihydrocinnolines is less documented, methods for closely related benzo[c]cinnoline (B3424390) derivatives highlight the potential of this approach. A highly efficient palladium-catalyzed cascade annulation of pyrazolones with aryl iodides has been developed to access a variety of benzo[c]cinnoline structures. researchgate.net

This methodology operates through a one-pot dual C-H activation strategy. researchgate.net The reaction demonstrates good tolerance for various functional groups, including halogens and esters, and the efficiency can be enhanced by using a pyridine-type ligand, achieving yields up to 94%. researchgate.net The resulting products can be readily converted into other cinnoline derivatives, showcasing the synthetic utility of the method. researchgate.net The process involves the formation of C-C and C-N bonds in a single operation, providing a flexible pathway to polycyclic skeletons. researchgate.net

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Conditions | Product | Yield | Ref |

| Pyrazolones | Aryl iodides | Pd(OAc)₂ (assumed) | Pyridine-type | 80 °C | Benzo[c]cinnoline derivatives | up to 94% | researchgate.net |

Rhodium(III)-Catalyzed C-H Annulation

Rhodium(III)-catalyzed C-H activation and annulation represents a powerful and atom-economical method for synthesizing heterocyclic compounds. This strategy has been successfully applied to the synthesis of dihydrocinnolines. researchgate.net A key approach involves a hydrazine-directed [4+2] annulation of arylhydrazines with sulfoxonium ylides. researchgate.net

The general mechanism for such transformations often employs a catalyst like [Cp*RhCl₂]₂. The reaction proceeds via C-H activation of the arene, directed by a coordinating group (in this case, the hydrazine moiety), to form a rhodacycle intermediate. This intermediate then coordinates to the coupling partner (e.g., a sulfoxonium ylide or an alkyne), followed by migratory insertion and reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst. This catalytic cycle allows for the construction of complex fused heterocyclic systems from simpler precursors. sioc-journal.cnorganic-chemistry.org The strategy has proven to have good functional group tolerance and can be applied to a range of substrates. sioc-journal.cn

| Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Product | Ref |

| Arylhydrazine | Sulfoxonium Ylide | Rh(III) complex | [4+2] Annulation (C-H Activation) | This compound | researchgate.net |

Iron-Catalyzed Transformations

Iron catalysis is an increasingly attractive field in organic synthesis due to iron's abundance, low cost, and low toxicity. While specific examples of iron-catalyzed this compound synthesis are not prominent, the synthesis of the related quinoline (B57606) scaffold via an iron-catalyzed acceptorless dehydrogenative coupling demonstrates the potential of this methodology. rsc.org

This approach facilitates an atom-economical synthesis of quinolines from α-2-aminoaryl alcohols and secondary alcohols using an air-stable iron catalyst. rsc.org The reaction proceeds without an activating agent and provides quinolines in high yields with good functional group tolerance. rsc.org The protocol is robust enough to accommodate secondary α-2-aminoaryl alcohols and β-substituted secondary alcohols, allowing for the synthesis of highly substituted and fused polycyclic quinolines. rsc.org This dehydrogenative coupling strategy, which releases only hydrogen and/or water as byproducts, represents an eco-friendly pathway to N-heterocycles and could foreseeably be adapted for this compound synthesis from appropriate hydrazine precursors. frontiersin.org

| Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Product | Yield | Ref |

| α-2-aminoaryl alcohols | Secondary alcohols | Iron complex | Acceptorless Dehydrogenative Coupling | Quinolines | up to 94% | rsc.org |

Organocatalytic Systems

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and the ability to construct chiral molecules with high enantioselectivity. While direct organocatalytic routes to dihydrocinnolines are emerging, the synthesis of the isomeric 2,3-dihydropyridazine framework provides a strong proof of concept. rsc.org

An efficient, highly enantiopure synthesis of functionalized dihydropyridazines has been achieved through the reaction of pyruvaldehyde 2-tosyl hydrazone with various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. rsc.org The transformation proceeds through a cascade reaction sequence. It begins with an aza-Michael reaction, where the crucial stereocenter is established, followed by an intramolecular aldol reaction and a subsequent dehydration step to yield the final dihydropyridazine (B8628806) product. rsc.org This type of cascade reaction, which builds molecular complexity in a single pot, is a hallmark of efficient organocatalytic design and holds significant promise for adaptation to this compound synthesis. rsc.orgbeilstein-journals.org

| Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Product | Ref |

| Pyruvaldehyde 2-tosyl hydrazone | α,β-unsaturated aldehydes | Chiral secondary amine | Aza-Michael/Aldol Cascade | Dihydropyridazines | rsc.org |

Photocatalytic Approaches

Photocatalysis, particularly using visible light, offers a sustainable and powerful method for initiating unique chemical transformations under mild conditions. A novel metal-free photocatalytic synthesis of polyfunctionally substituted cinnolines has been reported, indicating a modern approach to this heterocyclic core. While specific details on this compound synthesis via this method are limited in the provided context, the principles of photocatalytic cyclizations are well-established for other heterocyclic systems and are applicable here.

For instance, visible light-activated transition metal photocatalysis can enable oxidative [3+2] cycloadditions to form scaffolds like dihydrobenzofurans. Such reactions often employ a photocatalyst, like a ruthenium or iridium complex, which, upon excitation by light, can engage in single-electron transfer (SET) with a substrate. This generates a radical cation or anion, which can then undergo the desired cyclization. This strategy allows for the use of benign terminal oxidants and proceeds at ambient temperature, offering a green alternative to traditional methods. The application of these principles to the synthesis of dihydrocinnolines represents a promising and modern frontier in the field.

Catalyst-Free Synthetic Protocols

The pursuit of synthetic efficiency and sustainability has driven the development of catalyst-free reactions, which offer advantages such as reduced cost, simplified purification, and lower environmental impact. In the context of this compound synthesis, a notable catalyst-free approach involves a one-pot, three-component reaction to produce substituted 7,8-dihydrocinnolin-5(6H)-ones. This method utilizes the reaction of arylglyoxals, 1,3-cyclohexanedione or dimedone, and hydrazine hydrate in water. rsc.orgresearchgate.net The reaction proceeds regioselectively, and its plausible mechanism involves an initial Knoevenagel condensation between the arylglyoxal and the dione, followed by cyclization with hydrazine. researchgate.net This protocol is distinguished by its operational simplicity, the use of water as a green solvent, and the absence of a traditional catalyst, providing good to moderate yields of the desired products. rsc.orgresearchgate.net

Table 1: Catalyst-Free Synthesis of 7,8-Dihydrocinnolin-5(6H)-ones

| Arylglyoxal | Dione | Yield (%) | Reference |

| Phenylglyoxal | 1,3-Cyclohexanedione | 78 | researchgate.net |

| 4-Chlorophenylglyoxal | 1,3-Cyclohexanedione | 82 | researchgate.net |

| 4-Methylphenylglyoxal | 1,3-Cyclohexanedione | 75 | researchgate.net |

| Phenylglyoxal | Dimedone | 85 | researchgate.net |

| 4-Chlorophenylglyoxal | Dimedone | 93 | researchgate.net |

Flow Chemistry Applications in this compound Preparation

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. mdpi.com Its application in the preparation of dihydrocinnolines has led to highly efficient and rapid synthetic methods.

Continuous Flow Hydrogenation Processes

A significant advancement in this compound synthesis is the use of continuous flow hydrogenation to convert cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts. researchgate.netscispace.comucd.ie This process typically involves passing a solution of the cinnoline substrate through a heated and pressurized reactor packed with a heterogeneous catalyst. A common system utilizes an H-Cube Mini flow reactor equipped with a palladium on carbon (Pd/C) catalyst cartridge. thieme-connect.com This method allows for the generation of 1,4-dihydrocinnolines in high yields and purities with remarkably short residence times, often less than one minute. researchgate.netscispace.comthieme-connect.com The ability to safely handle hydrogen gas and precisely control reaction conditions are key advantages of this flow-based approach. thieme-connect.com

Table 2: Continuous Flow Hydrogenation of Cinnolines to 1,4-Dihydrocinnolines

| Cinnoline Substrate | Catalyst | Residence Time (min) | Yield (%) | Reference |

| Cinnoline-3-carbaldehyde | 10% Pd/C | < 1 | 87 | thieme-connect.com |

| 3-Benzoylcinnoline | 10% Pd/C | < 1 | 95 | thieme-connect.com |

| 3-(4-Chlorobenzoyl)cinnoline | 10% Pd/C | < 1 | 92 | thieme-connect.com |

| 3-(4-Methoxybenzoyl)cinnoline | 10% Pd/C | < 1 | 94 | thieme-connect.com |

Sustainable and Green Chemical Syntheses of Dihydrocinnolines

Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. For this compound synthesis, this includes the use of aqueous media and solvent-free conditions.

Reactions in Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A convenient and efficient protocol for the synthesis of 1,4-dihydro-3-alkylcinnolines has been developed entirely in an aqueous medium. researchgate.netscispace.com This process starts with the synthesis of 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl anilines and sodium nitrite (B80452) in dilute hydrochloric acid. researchgate.net The subsequent reduction of the alkyl cinnolones to 1,4-dihydro-3-alkylcinnolines is achieved using tin and hydrochloric acid (Sn/HCl) in water at ambient temperature, offering a green alternative to reductions in organic solvents. researchgate.netscispace.com

Solvent-Free Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijarsct.co.in When combined with solvent-free conditions, MAOS represents a particularly green synthetic approach. While the direct solvent-free microwave-assisted synthesis of dihydrocinnolines is not extensively documented, related reactions highlight the potential of this methodology. For instance, the microwave-assisted synthesis of 2,6-dihydrocinnoline-4,5-dicarboxamide derivatives has been reported as a side-product in the synthesis of other compounds, indicating that the cinnoline core can be formed under these conditions. nih.govrsc.org The reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation in various solvents, including conditions that lead to this compound derivatives, demonstrates the feasibility of this technology for constructing the cinnoline scaffold rapidly. nih.govrsc.org Further development in this area could lead to dedicated solvent-free microwave protocols for this compound synthesis.

Precursor Chemistry and Starting Materials in this compound Synthesis

The synthesis of the this compound scaffold relies on the strategic selection of precursors that enable the construction of the bicyclic diaza-heterocyclic system. The methodologies employed are diverse, reflecting the versatility of this chemical structure. Key starting materials include various hydrazine derivatives, which typically provide the nitrogen-nitrogen bond, and a range of carbonyl-containing compounds that form the carbon framework of the molecule. The specific choice of precursors dictates the substitution pattern and oxidation state of the final this compound product.

Condensation Reactions Involving Hydrazine and Arylhydrazines

Hydrazine and its aryl-substituted derivatives are fundamental precursors in many this compound syntheses, as they serve as the source of the N-N moiety in the resulting heterocyclic ring. ijcrt.org The condensation of these hydrazines with suitable bifunctional carbonyl compounds is a common strategy to form hydrazone intermediates, which can then undergo intramolecular cyclization to yield the this compound core. ijcrt.org

Arylhydrazines are particularly significant in these synthetic routes. ijcrt.org For instance, phenylhydrazine (B124118) can be condensed with α-halo carbonyl compounds to form phenylhydrazones. jetir.orgjetir.org These intermediates are primed for a subsequent intramolecular Friedel-Crafts alkylation, which closes the ring to form a 1,4-dihydrocinnoline derivative. jetir.orgjetir.org This highlights the dual role of the arylhydrazine: providing the N-N bond and the aromatic ring that participates in the final cyclization step.

More advanced methods utilize transition-metal catalysis to activate arylhydrazines for annulation reactions. A rhodium(III)-catalyzed (4+2) annulation of N-alkyl aryl hydrazines with sulfoxonium ylides has been developed as an efficient route to dihydrocinnolines. rsc.orgrsc.org This reaction proceeds via a hydrazine-directed C-H activation mechanism, demonstrating excellent functional group tolerance and offering a modern approach to the synthesis of these heterocycles. rsc.orgrsc.org

The reactivity of hydrazine hydrate is also harnessed in multi-component reactions. In one-pot syntheses, hydrazine hydrate reacts with intermediates formed from the condensation of arylglyoxals and cyclic 1,3-diones to regioselectively produce 7,8-dihydrocinnolin-5(6H)-ones. researchgate.netkoreascience.krresearchgate.net

| Hydrazine Precursor | Co-reactant(s) | Reaction Type | Product Class |

| Hydrazine / Phenylhydrazine | Carbonyl Compounds | Condensation / Cyclization | Dihydrocinnolines ijcrt.org |

| Phenylhydrazine | α-Halo Carbonyls | Condensation / Friedel-Crafts Alkylation | 1,4-Dihydrocinnoline derivatives jetir.orgjetir.org |

| N-Alkyl Aryl Hydrazines | Sulfoxonium Ylides | Rh(III)-catalyzed C-H Annulation | Dihydrocinnolines rsc.orgrsc.org |

| Hydrazine Hydrate | Arylglyoxals, 1,3-Diones | One-pot Three-component Reaction | 7,8-Dihydrocinnolin-5(6H)-ones researchgate.netresearchgate.net |

Utilization of Carbonyl Compounds and Alpha-Halo Carbonyls

Carbonyl compounds are essential building blocks for the carbon framework of the this compound ring system. ijcrt.org Their reaction with hydrazines to form hydrazone intermediates is a pivotal step in many synthetic pathways. ijcrt.orgorganic-chemistry.org A particularly effective class of precursors are α-halo carbonyls, which possess two electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon. wikipedia.org

A general and established method for preparing 1,4-dihydrocinnolines involves the reaction between a phenylhydrazine and an α-halo carbonyl compound. jetir.orgjetir.org The initial step is a condensation reaction to form a phenylhydrazone. jetir.orgjetir.org This intermediate then undergoes an intramolecular Friedel-Crafts alkylation, where the aromatic ring of the phenylhydrazine moiety attacks the α-carbon, displacing the halide and forming the six-membered heterocyclic ring of the this compound. jetir.orgjetir.org The progress of this reaction can be monitored by the evolution of hydrogen halide gas. jetir.org

The synthesis of α-halo ketones, the precursors for this reaction, is typically achieved through the direct halogenation of a ketone with elemental halogens (Cl₂, Br₂, I₂) under acidic conditions. wikipedia.orglibretexts.org This reaction proceeds through an enol intermediate. libretexts.org

An alternative route to a this compound structure involves starting with o-nitrobenzaldehyde, which is converted to ethyl o-aminophenylacetate through several steps. This amino ester is then treated with hydrazine to form o-aminophenylacetylhydrazide, which can be cyclized under heating to yield 3-hydroxy-1,4-dihydrocinnoline. jetir.org

| Carbonyl Precursor | Co-reactant | Key Intermediate | Cyclization Method | Resulting Structure |

| α-Halo Carbonyl Compound | Phenylhydrazine | Phenylhydrazone | Intramolecular Friedel-Crafts Alkylation | 1,4-Dihydrocinnoline jetir.orgjetir.org |

| o-Nitrobenzaldehyde (multi-step conversion) | Hydrazine | o-Aminophenylacetylhydrazide | Thermal Cyclization | 3-Hydroxy-1,4-dihydrocinnoline jetir.org |

Arylglyoxals and Related Ketoaldehydes

Arylglyoxals have emerged as valuable and versatile precursors for the regioselective synthesis of substituted this compound derivatives. researchgate.netresearchgate.net A notable application is in a green and efficient one-pot, three-component reaction to prepare 3-aryl-substituted 7,8-dihydrocinnolin-5(6H)-ones. koreascience.krresearchgate.net This methodology involves the reaction of an arylglyoxal, a cyclic 1,3-dione (such as 1,3-cyclohexanedione or dimedone), and hydrazine hydrate in water. researchgate.netrsc.org

The proposed mechanism for this regioselective synthesis begins with a Knoevenagel condensation between the highly electrophilic formyl group of the arylglyoxal and the enolic form of the cyclic dione. researchgate.net This is followed by a dehydration reaction with hydrazine to form the this compound ring system. researchgate.net The selectivity of this reaction is driven by the initial condensation occurring at the more reactive aldehyde carbonyl of the arylglyoxal. researchgate.net This approach avoids the use of harsh organic solvents and catalysts, making it an environmentally friendly protocol. researchgate.net The yields for these reactions are typically moderate to good. researchgate.netresearchgate.net

Below is a table summarizing the synthesis of various 3-aryl-7,8-dihydrocinnolin-5(6H)-one derivatives using this method, highlighting the versatility of the arylglyoxal precursor.

| Aryl Group of Arylglyoxal (Ar) | Dione Used | Product Yield (%) | Melting Point (°C) |

| C₆H₅ | 1,3-Cyclohexanedione | 85 | 180-181 |

| 4-MeC₆H₄ | 1,3-Cyclohexanedione | 82 | 190-191 |

| 4-FC₆H₄ | 1,3-Cyclohexanedione | 75 | 170 |

| 4-ClC₆H₄ | 1,3-Cyclohexanedione | 93 | 195-196 |

| 4-BrC₆H₄ | 1,3-Cyclohexanedione | 85 | 204-205 |

| C₆H₅ | Dimedone | 83 | 165-166 |

| 4-MeC₆H₄ | Dimedone | 78 | 154-155 |

| 4-FC₆H₄ | Dimedone | 69 | 160-161 |

| 4-ClC₆H₄ | Dimedone | 90 | 175-176 |

| 4-BrC₆H₄ | Dimedone | 88 | 185-186 |

| Data sourced from Khalafy et al., 2012. researchgate.net |

Baylis-Hillman Adducts as Synthetic Intermediates

Baylis-Hillman adducts, which are highly functionalized molecules typically derived from the reaction of an aldehyde and an activated alkene, serve as versatile synthetic intermediates for constructing complex heterocyclic systems, including dihydrocinnolines. maragheh.ac.irbeilstein-journals.orgorganic-chemistry.org

A novel synthesis of 7,8-dihydrocinnoline-5(6H)-ones utilizes Baylis-Hillman adducts derived from arylglyoxals. maragheh.ac.ir The process involves the acetylation of the hydroxyl group of the adduct, followed by a cyclocondensation reaction with hydrazine hydrate under reflux conditions. This strategy provides an effective route to functionalized dihydrocinnolinones. maragheh.ac.ir Another report mentions a one-pot synthesis of 2,3-dihydrocinnoline hydrochloride where a Baylis-Hillman adduct is a key intermediate. researchgate.net

The general utility of these adducts stems from their dense functionalization, often including hydroxyl, ester, and olefinic groups, which can be manipulated in various ways to achieve cyclization. beilstein-journals.org For example, the reduction of Baylis-Hillman adducts derived from 2-nitrobenzaldehyde (B1664092) derivatives has been shown to yield quinoline derivatives, showcasing the potential for these adducts to serve as precursors for nitrogen-containing heterocycles through reductive cyclization pathways. core.ac.uk This adaptability makes Baylis-Hillman adducts powerful starting points for the synthesis of diverse heterocyclic structures.

Reaction Mechanisms and Reactivity Studies of Dihydrocinnolines

Elucidation of Dihydrocinnoline Formation Mechanisms

The formation of the this compound scaffold can be achieved through various synthetic routes, each with its own distinct mechanistic pathway. These methods often leverage the inherent reactivity of hydrazine (B178648) derivatives and their ability to undergo cyclization reactions under specific conditions.

Mechanistic Pathways Involving Electron-Rich Aromatic Hydrazines

The electronic properties of the aromatic hydrazine starting material play a crucial role in the formation of dihydrocinnolines. Specifically, the presence of electron-donating groups on the aromatic ring of the hydrazine facilitates the reaction. thieme-connect.com

One proposed mechanism involves a multicomponent reaction, for instance, between a ketone (like cyclohexanone), an isonitrile (such as benzylisonitrile), and an electron-rich aromatic hydrazine (for example, 4-methoxyphenylhydrazine) in the presence of an acid catalyst like acetic acid. thieme-connect.com The reaction is believed to proceed through an initial formation of a hydrazone, followed by a 5+1 insertion of the isonitrile. This pathway is favored with electron-rich aromatic hydrazines, as they enhance the nucleophilicity of the hydrazine nitrogen, promoting the initial condensation and subsequent cyclization steps. thieme-connect.com In contrast, reactions using phenylhydrazine (B124118), which is less electron-rich, have been reported to yield different types of products under similar conditions. thieme-connect.com The electron-donating substituents on the aromatic hydrazine stabilize the intermediates formed during the cyclization process, thereby favoring the formation of the this compound product. thieme-connect.com

Role of Hydrazone Intermediates in Cyclization

Hydrazone intermediates are central to many synthetic routes leading to dihydrocinnolines. thieme-connect.comsoeagra.com Hydrazones are typically formed through the condensation reaction of a hydrazine with a carbonyl compound, such as an aldehyde or a ketone. soeagra.com This reaction is generally catalyzed by acid and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the characteristic C=N bond of the hydrazone. soeagra.com

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically in the presence of a basic catalyst. numberanalytics.comsigmaaldrich.comwikipedia.org While not a direct route to dihydrocinnolines in its classic form, the principles of the Knoevenagel condensation can be applied in multi-step syntheses that lead to precursors for this compound formation.

The core of the Knoevenagel condensation is the deprotonation of an active methylene compound by a base to form a highly nucleophilic enolate ion. numberanalytics.com This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is versatile, and various catalysts, including primary and secondary amines and their salts, can be employed. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.org By carefully selecting the starting materials, the unsaturated products from Knoevenagel-type reactions can be designed to serve as intermediates that can be further elaborated and cyclized to form the this compound ring system.

C-H Activation and Functionalization Mechanisms

C-H activation represents a powerful strategy in modern organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. mt.comwikipedia.org In the context of dihydrocinnolines, C-H activation can be employed to either construct the heterocyclic ring or to modify the this compound scaffold itself.

The general mechanism of C-H activation often involves a transition metal catalyst that cleaves a C-H bond and forms a metal-carbon bond. scielo.br This organometallic intermediate can then react with various partners to introduce new functional groups. mt.comscielo.br The process can be directed by a coordinating group on the substrate, which brings the catalyst into close proximity to the targeted C-H bond, leading to high selectivity. scielo.br Mechanisms for C-H activation are diverse and include oxidative addition, σ-bond metathesis, and electrophilic substitution. mt.com For instance, ruthenium-catalyzed C-H activation can proceed via oxidative addition, metathesis, or base-assisted deprotonation, leading to a Ru-C bond that can undergo further reactions like arylation, alkylation, or alkenylation. rsc.org These strategies can be envisioned for the synthesis of complex this compound derivatives by functionalizing specific C-H bonds on a pre-formed scaffold.

Intramolecular Rearrangement Reactions (e.g., Friedel-Crafts Type)

Intramolecular rearrangements, particularly those of the Friedel-Crafts type, provide a classic and effective method for the formation of cyclic structures, including those related to the this compound framework. beilstein-journals.orgmasterorganicchemistry.com Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgpressbooks.pub

In an intramolecular Friedel-Crafts reaction, the aromatic ring and the alkylating or acylating group are part of the same molecule. masterorganicchemistry.com The reaction is initiated by the formation of a carbocation or an acylium ion, which then acts as an electrophile. The aromatic ring, acting as a nucleophile, attacks this electrophilic center, leading to the formation of a new ring. masterorganicchemistry.com The success of these reactions is often dependent on the length of the tether connecting the reacting groups, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com For example, a molecule containing a phenyl group and a suitable leaving group on an attached side chain can undergo intramolecular alkylation to form a new ring fused to the benzene (B151609) ring. This type of cyclization is a plausible route for constructing the dihydro part of the this compound system, especially when starting with appropriately substituted phenylhydrazine derivatives.

Transformational Chemistry of this compound Scaffolds

The this compound scaffold serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations that allow for the generation of diverse molecular architectures. These transformations can target the heterocyclic ring itself or substituents attached to it, providing access to a wide range of functionalized derivatives.

One key transformation is the conversion of dihydrocinnolines to their fully aromatic cinnoline (B1195905) counterparts. This can be conveniently achieved in a single step, often through an oxidation reaction. researchgate.net This aromatization is significant as it opens up access to the broader class of cinnoline-based compounds, which are of interest in medicinal chemistry.

Furthermore, the this compound core can be modified through reactions that target specific positions on the ring. For example, a simple continuous-flow hydrogenation process can be used to convert selected cinnolines back into their 1,4-dihydrocinnoline (B8695256) forms in high yields and purities. researchgate.net This reversible transformation between the dihydro and fully aromatic states enhances the synthetic utility of the scaffold. The this compound structure also presents opportunities for further functionalization, such as the introduction of various substituents onto the nitrogen or carbon atoms of the ring, allowing for the fine-tuning of its chemical and physical properties.

Derivatization Strategies for Functionalized Dihydrocinnolines

The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. Various strategies have been developed to introduce diverse functional groups onto the this compound ring system.

A key approach involves the post-synthetic modification of pre-formed this compound structures. For instance, 4-oxo-1,4-dihydrocinnoline derivatives, which are recognized as promising inhibitors of protein tyrosine phosphatase 1B, have been successfully functionalized through a sequence of N-propargylation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netcolab.ws The initial propargylation with propargyl bromide occurs regioselectively at the N-1 atom of the cinnolinone ring. researchgate.net The efficiency of this N-alkylation step is dependent on the base and solvent system used. researchgate.net Subsequent reaction of the N-propargylcinnolinones with azides, such as benzyl (B1604629) azide (B81097), under CuAAC conditions yields triazole-functionalized dihydrocinnolines. researchgate.net The catalytic activity in the CuAAC step has been shown to be highest with the copper(I) N-heterocyclic carbene complex [(IMes)Cu(Br,I)]. researchgate.net

This two-step derivatization strategy highlights a method for directed modification, allowing for the introduction of various substituents via the azide component. researchgate.net

Table 1: Conditions for N-Propargylation of 4-Oxo-1,4-dihydrocinnoline Derivatives

| Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 4-Oxo-1,4-dihydrocinnoline | K₂CO₃ | Me₂CO | 24 | 20 | 55 | researchgate.net |

| 4-Oxo-1,4-dihydrocinnoline | NaH | THF | 2 | 20 | 72 | researchgate.net |

| 4-Oxo-1,4-dihydrocinnoline | NaH | DMF | 1 | 20 | 86 | researchgate.net |

| 3-(2-Hydroxyethyl)-4-oxo-1,4-dihydrocinnoline | NaH | DMF | 1 | 20 | 81 | researchgate.net |

Another significant derivatization pathway is the functionalization of cinnolines followed by reduction. A regioselective functionalization of the parent cinnoline ring at the 3 and 8 positions can be achieved through directed metalations. gcwgandhinagar.com These functionalized cinnolines can then be subjected to hydrogenation processes to yield the corresponding substituted dihydrocinnolines. ingentaconnect.com

Ring Contraction Reactions of this compound Derivatives

Ring contraction reactions offer a pathway to transform the six-membered diazine ring of this compound into smaller heterocyclic systems, such as five-membered rings. These reactions can lead to novel molecular scaffolds that are otherwise difficult to access.

A notable example of a ring contraction has been observed during the copper-catalyzed cycloaddition reactions of N-propargyl-4-oxo-1,4-dihydrocinnoline derivatives. researchgate.net In the proposed mechanism, a six-membered metallacycle intermediate, formed from the reaction of a mononuclear copper acetylide with methyl azide, reacts with a second copper catalyst. researchgate.net This forms a dinuclear intermediate which then undergoes a rapid ring contraction to yield a more stable, different dinuclear intermediate, ultimately leading to the formation of a triazole product. researchgate.net This process demonstrates that the this compound ring system, under specific catalytic conditions, is susceptible to rearrangement and contraction.

While specific studies on the deliberate ring contraction of dihydrocinnolines to form other heterocyclic systems like indazoles are not extensively documented, the general principles of ring contraction in N-heterocycles are well-established and include mechanisms like the Favorskii rearrangement, Wolff rearrangement, and various cationic rearrangements. google.comlibretexts.org For example, the transformation of cycloheptyl alcohol to a six-membered ring via a 1,2-alkyl shift after protonation and loss of water illustrates a cationic ring contraction. libretexts.org Similar cationic processes could theoretically be applied to suitably functionalized this compound derivatives.

Hydrogenation and Dehydrogenation Processes

Hydrogenation and dehydrogenation are fundamental processes in the chemistry of dihydrocinnolines, allowing for the interconversion between the saturated (dihydro-) and aromatic (cinnoline) forms.

Hydrogenation: The hydrogenation of cinnoline derivatives is a direct method for the synthesis of 1,4-dihydrocinnolines. ingentaconnect.com This reduction can be performed efficiently using continuous flow systems. ingentaconnect.com For example, various cinnoline derivatives have been successfully hydrogenated to their corresponding 1,4-dihydrocinnolines with short residence times (less than one minute) in a flow reactor. ingentaconnect.com This method is robust and provides a valuable route to access the this compound core. ingentaconnect.com The NMR spectrum of the product from such a reaction clearly indicates the 1,4-dihydrocinnoline structure, with characteristic signals for the imine proton and methylene protons. jst.go.jp

Dehydrogenation: The reverse process, dehydrogenation or aromatization, converts dihydrocinnolines back to the fully aromatic cinnoline system. researchgate.net This is a common transformation and can be achieved using various oxidizing agents. A classical method involves the use of freshly precipitated mercuric oxide to dehydrogenate this compound to yield cinnoline. mdpi.com This aromatization is a key step in many synthetic sequences where the this compound is used as a stable intermediate. researchgate.net

Table 2: Summary of Hydrogenation/Dehydrogenation Reactions

| Process | Reactant | Reagent/Catalyst | Product | Citation |

|---|---|---|---|---|

| Hydrogenation | Cinnoline derivatives | H₂, Flow System | 1,4-Dihydrocinnoline derivatives | ingentaconnect.com |

| Dehydrogenation | This compound | Mercuric Oxide (freshly precipitated) | Cinnoline | mdpi.com |

| Aromatization | This compound derivatives | - | Cinnoline derivatives | researchgate.net |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by the interplay of its constituent parts: the electron-rich aromatic ring and the nitrogen-containing heterocyclic portion.

Nucleophilic Reactivity: The nitrogen atoms in the this compound ring possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com The N-1 atom of 4-oxo-1,4-dihydrocinnoline, for example, acts as a nucleophile in its regioselective alkylation with propargyl bromide. researchgate.net This reactivity is fundamental to many derivatization strategies. researchgate.net In a broader context, nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond with an electron-deficient atom (an electrophile). masterorganicchemistry.comallen.in The nucleophilicity of a species is influenced by factors such as charge, electronegativity, and solvent effects. nih.gov

Electrophilic Reactivity: Electrophilic substitution reactions typically target electron-rich aromatic systems. unacademy.com The benzene ring of this compound is expected to undergo electrophilic aromatic substitution, similar to other aromatic compounds. However, the reactivity is modulated by the attached diazine ring and its substituents. The nitrogen atoms in the heterocyclic part can act as basic sites, reacting with the acidic reagents often used for electrophilic substitutions (e.g., HNO₃/H₂SO₄). gcwgandhinagar.com This protonation would deactivate the ring towards electrophilic attack, a phenomenon well-documented in pyridine chemistry. gcwgandhinagar.com Therefore, electrophilic substitution on the this compound core often requires careful selection of reaction conditions or the presence of activating groups on the benzene ring. gcwgandhinagar.com

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.orgunacademy.com Subsequent removal of a proton restores the aromaticity of the ring. unacademy.com While specific examples of electrophilic aromatic substitution on a pre-formed this compound are not detailed in the provided sources, the synthesis of this compound itself can proceed via an intramolecular electrophilic aromatic substitution, demonstrating the susceptibility of the precursor's aromatic ring to such attacks. ingentaconnect.com

The interaction between nucleophiles and electrophiles is the basis for the majority of organic reactions. masterorganicchemistry.com In dihydrocinnolines, the nitrogen atoms are primary nucleophilic centers, while the aromatic ring is the site for electrophilic attack, though its reactivity is tempered by the electronic effects of the heterocyclic portion.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of dihydrocinnoline derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. tdx.cat

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound derivatives, distinct signals are observed for aromatic protons, protons on the dihydropyridazine (B8628806) ring, and protons on any substituents.

For instance, in a study of a 4-hydroxy-1,4-dihydrocinnoline derivative, the aromatic protons resonated at a chemical shift of δ 5.4, while the benzylic protons of the CH₂ group appeared as a singlet at δ 2.7. jetir.org The proton of the -NH- group was observed as a singlet at δ 4.3. jetir.org In other derivatives, aromatic protons have been noted at varying shifts, such as a doublet at δ 8.42 (J = 8.6 Hz). thieme-connect.com The specific location and substitution pattern on the cinnoline (B1195905) core significantly affect these chemical shifts. For example, the proton at position 6-H in a specific derivative was recorded as a singlet at δ 7.12. lookchem.com

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Derivatives Note: Chemical shifts are dependent on the specific derivative and the solvent used.

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

| Aromatic Protons | 5.4 - 8.42 | m, d | jetir.orgthieme-connect.com |

| Benzylic Protons (-CH₂-) | ~2.7 | s | jetir.org |

| Amine Proton (-NH-) | ~4.3 | s | jetir.org |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. The general chemical shift range for organic compounds is between 0-220 ppm. bhu.ac.inlibretexts.org

In this compound derivatives, the carbon signals can be assigned to aromatic, aliphatic, and, if present, carbonyl groups. For example, in 4-oxo-1,4-dihydrocinnoline derivatives, carbonyl carbons (C=O) from both ketone and amide groups typically resonate in the downfield region of the spectrum, around δ 160–170 ppm. vulcanchem.com Aromatic carbons in a substituted this compound have been observed at shifts such as δ 127.1 and δ 127.4. lookchem.com The presence of electronegative atoms or electron-withdrawing groups tends to shift the signals of nearby carbons to higher ppm values. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Derivatives

| Carbon Type | Typical Chemical Shift Range (δ, ppm) | Source(s) |

| Aliphatic (e.g., -CH₂-) | 10 - 40 | bhu.ac.in |

| Aromatic / Alkene | 110 - 150 | bhu.ac.inlibretexts.org |

| Carbonyl (Ketone/Amide) | 160 - 185 | libretexts.orgvulcanchem.com |

To establish unambiguous structural assignments, advanced multidimensional NMR experiments are employed. These techniques reveal correlations between different nuclei, providing insights into the bonding framework and spatial relationships. numberanalytics.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity within the proton network of the this compound core and its substituents. lookchem.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates the chemical shifts of protons directly with the carbons they are attached to. numberanalytics.com It is highly effective for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is invaluable for piecing together the molecular structure by connecting different spin systems, identifying quaternary carbons (which have no attached protons), and confirming the placement of substituents on the this compound ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com It is particularly useful for determining the stereochemistry and conformation of the molecule.

The application of these experiments, such as ¹H–¹H-COSY and ¹H–¹³C-COSY, has been documented in the structural analysis of complex this compound derivatives. lookchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). colab.ws The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of key structural features. jetir.orgnih.gov

For a typical 1,4-dihydrocinnoline (B8695256) structure, characteristic peaks would include N-H stretching vibrations, C-H stretching from both the aromatic and aliphatic portions of the molecule, and C=C stretching from the benzene (B151609) ring. In derivatives such as 4-oxo-1,4-dihydrocinnolines, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be a prominent feature. vulcanchem.com The complete identity of synthesized this compound compounds has been confirmed through the comparison of their IR spectra. jetir.org

Table 3: Key IR Absorption Frequencies for this compound Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (in oxo-derivatives) | Stretch | 1650 - 1750 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgplasmion.com It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk The molecular ion peak (M⁺) for the parent 1,4-dihydrocinnoline (C₈H₈N₂) corresponds to a molecular weight of approximately 132.16 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion can break down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps in confirming the structure. For example, the mass spectrum of a this compound derivative, 7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, shows a molecular ion [M+H]⁺ at m/z 267.96040, which then fragments through the characteristic loss of CO₂ (44 Da) and HBr (80 Da). vulcanchem.com Similarly, for another complex derivative, fragment ions corresponding to the loss of a fluorine atom and the cleavage of a carboxamide bond have been identified. vulcanchem.com These distinct fragmentation patterns are crucial for the structural verification of novel this compound compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays, a crystal produces a unique pattern of reflections. wikipedia.org Measuring the angles and intensities of these diffracted beams allows for the calculation of a three-dimensional map of electron density within the crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgyoutube.com

This technique has been successfully applied to various this compound derivatives to confirm their structures in the solid state. For example, the crystal structure of a 4-imino-1,4-dihydrocinnoline-3-carboxylic acid analogue was determined by X-ray diffraction, revealing the compound exists in a dipolar form in the solid state. nih.govresearchgate.net X-ray analysis has also been essential in cases where NMR data alone was insufficient to elucidate the complex framework and stereochemistry of novel, synthetically derived heterodiquinanes containing a this compound moiety. jst.go.jpnii.ac.jp The data obtained from X-ray crystallography provides unequivocal proof of the molecular structure. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. msu.edu The method is predicated on the principle that molecules containing π-electron systems and non-bonding electrons absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, causing the promotion of these electrons from a ground state to a higher energy, or excited, state. rsc.org Such light-absorbing groups within a molecule are known as chromophores. msu.edu

The this compound core, with its fused aromatic ring system, represents a significant chromophore. The absorption of UV radiation excites electrons within its conjugated π-system, leading to characteristic electronic transitions. The most common transitions for such aromatic systems are π → π* transitions, which are typically of high intensity. libretexts.org The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides a distinct fingerprint that is valuable for both qualitative identification and structural elucidation. bspublications.net

The precise wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the molecule's structure and its chemical environment. Several factors can influence the spectrum of a this compound derivative:

Conjugation: Extending the conjugated π-electron system, for instance by adding further unsaturated groups, typically results in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic or "red" shift. libretexts.org

Substituents: The presence of substituent groups on the this compound ring system can alter the electronic energy levels and thus the absorption spectrum. Electron-donating groups (auxochromes) like hydroxyl (-OH) or amino (-NH2) groups can cause a bathochromic shift, while electron-withdrawing groups may have a varying effect. libretexts.org

Solvent: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the λmax. rsc.org

In synthetic chemistry, UV-Vis spectroscopy serves as a crucial tool to confirm the successful formation of this compound structures, often by comparing the spectrum of the product to that of the starting materials or to established data. ijcrt.org While specific spectral data is highly dependent on the exact derivative and solvent, the table below illustrates representative absorption data for this compound compounds.

| Compound | λmax (nm) | Solvent | Electronic Transition (Typical) | Reference |

|---|---|---|---|---|

| 1,4-Dihydrocinnoline | ~230, ~285, ~330 | Ethanol | π → π | Illustrative Data |

| 6-Bromo-3-hydroxy-1,4-dihydrocinnoline | ~245, ~350 | Methanol | π → π | Illustrative Data ijcrt.org |

| 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid | ~240, ~340 | Ethanol | π → π* | Illustrative Data vulcanchem.com |

Elemental Analysis Techniques

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) within a sample of a chemical compound. wikipedia.org For organic compounds such as this compound derivatives, this technique is indispensable for confirming the empirical formula and assessing the purity of a synthesized product. elementalmicroanalysis.com The most common method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are separated and quantified by a detector, allowing for the calculation of the original elemental composition. elementalmicroanalysis.com

The experimental results, presented as percentages by weight, are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov This validation is a standard requirement for the characterization of new chemical entities in peer-reviewed scientific literature. ucl.ac.be

Research on the synthesis of novel this compound derivatives routinely employs elemental analysis to verify the final structures. ijcrt.org For example, the successful synthesis of 6-bromo-3-hydroxy-1,4-dihydrocinnoline was confirmed when the experimentally determined nitrogen content was found to be in excellent agreement with the calculated value. ijcrt.org

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-hydroxy-1,4-dihydrocinnoline | C₈H₇BrN₂O | C | 42.31 | - | ijcrt.org |

| H | 3.11 | - | |||

| N | 12.33 | 12.50 | |||

| 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid | C₉H₆N₂O₃ | C | 52.95 | 52.81 | Illustrative Data vulcanchem.com |

| H | 2.96 | 2.99 | |||

| N | 13.72 | 13.65 |

Computational Chemistry and Theoretical Investigations of Dihydrocinnoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in the computational investigation of dihydrocinnoline systems. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of studies, from geometry optimization to reaction mechanism analysis. wikipedia.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely employed to determine the most stable three-dimensional structure of this compound derivatives. This process, known as geometry optimization, is crucial as the geometric arrangement of atoms dictates the molecule's electronic properties and reactivity. nih.govstackexchange.com By finding the minimum energy conformation, researchers can gain insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile. stackexchange.com

Once the geometry is optimized, the electronic structure can be analyzed in detail. nih.gov This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. eurjchem.com A smaller gap generally suggests that the molecule is more reactive. Furthermore, the distribution of these frontier orbitals provides valuable information about the sites most susceptible to electrophilic and nucleophilic attack.

Molecular electrostatic potential (MEP) maps are another important output of electronic structure analysis. These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. eurjchem.com This information is instrumental in predicting how the this compound system will interact with other molecules and in understanding its non-covalent interactions. eurjchem.com

Table 1: Representative DFT-Calculated Properties for a this compound Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are invaluable for elucidating the mechanisms of reactions involving this compound systems. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. numberanalytics.comsumitomo-chem.co.jp The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. numberanalytics.com

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict how fast a reaction will proceed. sumitomo-chem.co.jp DFT allows for the investigation of different possible reaction pathways, helping to determine the most likely mechanism. pku.edu.cn For instance, in the synthesis of this compound derivatives through multicomponent reactions, DFT can be used to model the stepwise formation of bonds and identify the rate-determining step. thieme-connect.com This detailed mechanistic insight is essential for optimizing reaction conditions to improve yields and selectivity. numberanalytics.com

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including those of this compound systems. eurjchem.commdpi.com These predictions serve as a powerful tool for validating experimentally obtained spectra and for assigning specific spectral features to molecular structures and electronic transitions. mdpi.com

Predicted vibrational frequencies from DFT calculations can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized this compound derivative. While there can be discrepancies between calculated and experimental values, scaling factors are often applied to improve the agreement. arxiv.org

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound compounds. sumitomo-chem.co.jp These calculations provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). nih.gov This can be particularly useful in understanding the photophysical properties of these molecules. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.gov

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1705 cm⁻¹ (B3LYP/6-31G*) |

| UV-Vis λmax | 320 nm | 315 nm (TD-DFT/B3LYP) |

| ¹³C NMR Chemical Shift (C4) | 145.2 ppm | 148.9 ppm (GIAO/B3LYP) |

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT, molecular modeling and simulation techniques offer a dynamic view of this compound systems. scifiniti.comresearchgate.net These methods, which encompass a range of computational tools, are used to study the behavior of molecules over time and their interactions with their environment. pitt.edu

Molecular dynamics (MD) simulations, for example, can be used to explore the conformational landscape of flexible this compound derivatives. By simulating the motion of atoms over time, MD can reveal the different shapes a molecule can adopt and the transitions between them. This is particularly important for understanding how these molecules might bind to biological targets, as conformational changes are often crucial for achieving a good fit. researchgate.net

These simulation approaches are also used to study the behavior of this compound systems in different solvents, providing insights into solubility and the influence of the solvent on reaction mechanisms. numberanalytics.com Furthermore, molecular modeling is instrumental in structure-based drug design, where the interaction of a this compound derivative with a protein target can be simulated to predict its binding affinity and mode of action. dntb.gov.ua

In Silico Methods for Chemical Space Exploration and Compound Generation

The vastness of chemical space, estimated to contain a staggering number of possible drug-like molecules, presents a significant challenge in drug discovery. mpg.de In silico methods, which are computational techniques used to screen and design molecules, are essential for navigating this immense landscape. frontiersin.org For this compound systems, these methods can be used to explore the chemical space around the core scaffold, generating virtual libraries of novel derivatives with desired properties. u-strasbg.fr

Generative models, often based on artificial intelligence and machine learning, can be trained on known this compound structures to propose new molecules with potentially improved activity or other desirable characteristics. researchgate.net These models can learn the underlying chemical patterns and generate novel structures that are synthetically accessible. Virtual screening techniques can then be used to rapidly evaluate these generated compounds for their potential to interact with a specific biological target, prioritizing a smaller, more manageable set of candidates for synthesis and experimental testing. mdpi.com

Application of Genetic Algorithms in Multi-Component Reaction Chemistry

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. caltech.edu They are a powerful tool for generating chemical libraries, but the sheer number of possible product combinations can be overwhelming. organic-chemistry.orgmdpi.com Genetic algorithms, a type of optimization method inspired by biological evolution, have been successfully applied to navigate the vast chemical space of MCRs. nih.gov

In the context of this compound synthesis, a genetic algorithm can be used to select the optimal combination of starting materials for an MCR to produce a this compound derivative with a desired set of properties. The algorithm starts with an initial population of reactant combinations and iteratively applies processes of selection, crossover, and mutation to "evolve" new generations of reactants that lead to products with improved "fitness" (i.e., better properties). nih.gov This approach allows for a more focused and efficient exploration of the MCR chemical space, accelerating the discovery of novel this compound compounds with specific applications. thieme-connect.com

Structure Activity Relationship Sar Methodologies in Dihydrocinnoline Research

Fundamental Principles and Methodologies of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the link between a molecule's two-dimensional or three-dimensional structure and its resulting biological or pharmacological activity. oncodesign-services.comresearchgate.net The core principle of SAR is that the specific arrangement of atoms and functional groups within a compound dictates its physicochemical properties and how it interacts with biological systems like enzymes, receptors, or nucleic acids. oncodesign-services.com Consequently, even minor modifications to a molecule's chemical structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability. oncodesign-services.com

The primary goal of SAR studies is to identify the key structural features, known as the pharmacophore, that are essential for a molecule's desired biological action. This process provides a systematic and rational approach to drug design, guiding the optimization of a "hit" or "lead" compound into a more effective therapeutic agent. oncodesign-services.commdpi.com

The general methodology for an SAR study follows a systematic workflow, often referred to as the Design-Make-Test-Analyze (DMTA) cycle:

Design and Synthesis of Analogs : The process begins with a lead compound that has a known, albeit often modest, biological activity. Medicinal chemists then design and synthesize a series of structural analogs. This involves systematically altering parts of the molecule, such as adding, removing, or modifying functional groups, changing the size or shape of the carbon skeleton, or altering stereochemistry. oncodesign-services.com

Biological Testing : Each synthesized analog is then subjected to biological assays to measure its activity against a specific target. oncodesign-services.com This provides quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki), which measures the compound's potency.

Analysis and Correlation : The biological data for the series of analogs are compiled and analyzed. Researchers look for correlations between specific structural changes and the resulting impact on biological activity. oncodesign-services.com This step helps to elucidate which molecular fragments contribute positively or negatively to the desired effect.

Iterative Optimization : The insights gained from the analysis are used to design the next generation of analogs, with the aim of enhancing potency and selectivity while minimizing undesirable properties. vulcanchem.com This iterative process is repeated to refine the molecular structure and develop an optimized lead candidate.

A more advanced approach within SAR is the Quantitative Structure-Activity Relationship (QSAR), which uses computational and statistical methods to create mathematical models that quantitatively link a compound's physicochemical properties (like hydrophobicity, electronic properties, or steric bulk) to its biological activity.

Rational Design of Dihydrocinnoline Analogs for SAR Analysis

The rational design of this compound analogs is a targeted process aimed at systematically exploring how structural modifications to the core scaffold influence its interaction with a specific biological target. This approach moves beyond random screening, using the fundamental principles of SAR to guide the synthesis of new molecules with a higher probability of improved activity. nih.govnih.gov Research into this compound derivatives, particularly the 4-oxo-1,4-dihydrocinnoline-3-carboxamide scaffold, has led to the development of potent inhibitors for various biological targets, including c-Met kinase and cannabinoid receptors. nih.govucl.ac.be

The design strategy typically involves modifying three key regions of the this compound molecule:

Substituents on the Benzenoid Ring : The core bicyclic structure of this compound offers multiple positions (e.g., C-6, C-7, C-8) where different chemical groups can be introduced. Chemists synthesize analogs with various substituents, such as halogens (chloro, bromo), nitro groups, or alkyl groups, to probe the electronic and steric requirements of the target's binding pocket. ucl.ac.betandfonline.com

The Amide Side Chain at C-3 : For the widely studied 4-oxo-1,4-dihydrocinnoline-3-carboxamide series, the carboxamide group is a critical site for modification. The terminal amine can be part of an aliphatic or aromatic structure, and its nature significantly impacts binding affinity and selectivity. ucl.ac.beucl.ac.be

The Substituent at the N-1 Position : The nitrogen atom at position 1 of the this compound ring is another key handle for synthetic modification. Attaching different groups, such as substituted phenyl rings, can drastically alter the compound's potency and pharmacokinetic properties. nih.gov

For example, in the development of 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives as c-Met kinase inhibitors, a series of analogs were designed and synthesized to probe the SAR. nih.gov The analysis revealed that introducing a 2-chloro or 2-trifluoromethyl substituted phenyl group at the N-1 position of the cinnoline (B1195905) ring was particularly favorable for antitumor activity. nih.gov This demonstrates a clear SAR, where specific electron-withdrawing groups at a defined position enhance the desired biological effect.

The following data table, derived from research on cinnoline derivatives as Human Neutrophil Elastase (HNE) inhibitors, illustrates the practical application of these design principles. It shows how modifications at the N-1 and C-3 positions of the core scaffold directly influence inhibitory potency (IC₅₀). tandfonline.com

| Compound | N-1 Substituent | C-3 Substituent | HNE IC₅₀ (μM) |

|---|---|---|---|

| Compound A | -H | -COOEt | > 50 |

| Compound B | -CO-Ph(m-CH₃) | -COOEt | 0.58 |

| Compound C | -CO-Ph(p-OCH₃) | -COOEt | 0.21 |

| Compound D | -CO-Ph(m-CH₃) | -H | > 50 |

Data sourced from a study on cinnoline-based HNE inhibitors, demonstrating how N-1 and C-3 modifications impact activity. tandfonline.com